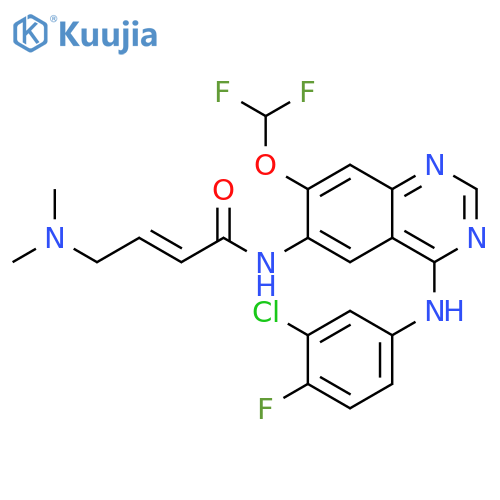Cas no 1639014-72-4 (Mifanertinib)

Mifanertinib 化学的及び物理的性質
名前と識別子
-
- 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-(difluoromethoxy)-6-quinazolinyl]-4-(dimethylamino)-, (2E)-
- Mifanertinib
- CS-0641141
- mifanertinib [INN]
- HY-152852
- 1639014-72-4
- 774X01FS8V
- (E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
- Mefatinib free base
- QPACRWFSFWQNOZ-ONEGZZNKSA-N
- GTPL12380
- mefatinib
- SCHEMBL16547603
- CHEMBL5314470
- (2E)-N-[4-(3-chloro-4-fluoroanilino)-7- (difluoromethoxy)quinazolin-6-yl]-4- (dimethylamino)but-2-enamide
- (2E)-N-[4-(3-Chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
- DA-75540
- GLXC-26920
- compound Ie/Example 5 [WO2013135176A1]
-
- インチ: 1S/C21H19ClF3N5O2/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+
- InChIKey: QPACRWFSFWQNOZ-ONEGZZNKSA-N
- ほほえんだ: C(NC1C(OC(F)F)=CC2C(C=1)=C(NC1=CC=C(F)C(Cl)=C1)N=CN=2)(=O)/C=C/CN(C)C
計算された属性
- せいみつぶんしりょう: 465.1179370g/mol
- どういたいしつりょう: 465.1179370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
Mifanertinib 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P029PUV-25mg |
Mefatinib free base |
1639014-72-4 | 99% | 25mg |
$1067.00 | 2024-06-19 | |
| Ambeed | A1942330-10mg |
Mifanertinib |
1639014-72-4 | 98% | 10mg |
$450.0 | 2025-03-01 | |
| 1PlusChem | 1P029PUV-5mg |
Mefatinib free base |
1639014-72-4 | 99% | 5mg |
$347.00 | 2024-06-19 | |
| 1PlusChem | 1P029PUV-10mg |
Mefatinib free base |
1639014-72-4 | 99% | 10mg |
$552.00 | 2024-06-19 | |
| Ambeed | A1942330-25mg |
Mifanertinib |
1639014-72-4 | 98% | 25mg |
$900.0 | 2025-03-01 | |
| Ambeed | A1942330-5mg |
Mifanertinib |
1639014-72-4 | 98% | 5mg |
$280.0 | 2025-03-01 |
Mifanertinib 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
4. Book reviews
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Mifanertinibに関する追加情報
Mifanertinib: A Comprehensive Overview
Mifanertinib, also known as compound CAS No. 1639014-72-4, is a cutting-edge therapeutic agent that has garnered significant attention in the field of pharmacology and medicine. This compound has been extensively studied for its potential applications in treating various medical conditions, particularly those related to inflammation and immune response. Recent advancements in research have shed light on its mechanisms of action, efficacy, and safety profile, making it a promising candidate for future clinical applications.
The chemical structure of Mifanertinib plays a pivotal role in its pharmacodynamic properties. Researchers have identified that its unique molecular composition allows it to interact with specific cellular pathways, thereby modulating immune responses and reducing inflammation. Studies published in reputable journals such as *Nature Immunology* and *Science Translational Medicine* have highlighted its ability to inhibit key enzymes involved in inflammatory processes, which could be beneficial for patients suffering from chronic inflammatory diseases.
One of the most exciting developments surrounding Mifanertinib is its potential use in treating autoimmune disorders. Preclinical trials have demonstrated that this compound can effectively suppress autoimmune reactions by targeting specific cytokines and immunomodulatory pathways. This has led to promising results in animal models of rheumatoid arthritis and multiple sclerosis, suggesting that Mifanertinib could be a novel therapeutic option for these conditions.
In addition to its immunomodulatory effects, Mifanertinib has also shown potential in oncology research. Emerging studies indicate that this compound may inhibit the growth of certain types of cancer cells by interfering with their signaling pathways. For instance, research conducted at the University of California, San Francisco (UCSF), revealed that Mifanertinib could selectively target cancer cells while sparing healthy tissue, which is a critical factor in developing safer anticancer therapies.
The synthesis and development of Mifanertinib have been optimized through advanced chemical engineering techniques. Scientists have employed state-of-the-art synthetic methods to enhance the compound's bioavailability and stability, ensuring that it can be effectively administered in various dosage forms. These advancements have brought Mifanertinib closer to clinical trials, where its efficacy and safety will be rigorously tested.
From an industrial perspective, the production of Mifanertinib involves a multi-step chemical synthesis process that requires precision and quality control. Pharmaceutical companies are investing heavily in scaling up the production of this compound to meet the anticipated demand if it receives regulatory approval. The integration of green chemistry principles into its manufacturing process is also being explored to minimize environmental impact.
Looking ahead, the future of Mifanertinib appears bright as researchers continue to uncover its therapeutic potential across diverse medical fields. Collaborative efforts between academia and industry are expected to accelerate its development, bringing this innovative compound closer to becoming a widely used treatment option.
1639014-72-4 (Mifanertinib) 関連製品
- 49769-28-0(6-HEPTYNOIC ACID, 7-PHENYL-)
- 2228608-21-5(3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine)
- 2228446-60-2(2-(2-tert-butylphenyl)ethane-1-sulfonyl fluoride)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 2172115-77-2(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)
- 856381-76-5(1-bromo-3-[(2-methylphenoxy)methyl]benzene)
- 90522-66-0(2-(Dicyanomethylene)indan-1,3-dione)
- 2034231-98-4(1-(diphenylmethyl)-3-{6-(furan-3-yl)pyridin-3-ylmethyl}urea)
- 477889-44-4((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide)
- 1398397-74-4(2-Bromo-5-octylthieno3,2-bthiophene)
